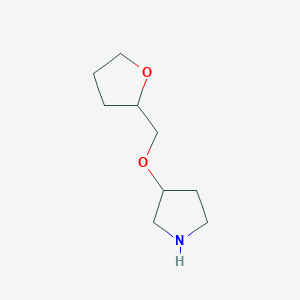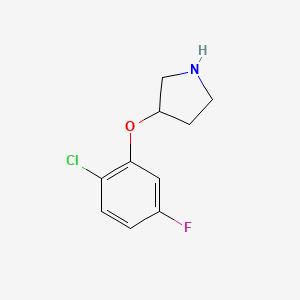![molecular formula C7H15ClN2 B1388863 5,8-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1159824-37-9](/img/structure/B1388863.png)
5,8-Diazaspiro[3.5]nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of piperazine with a suitable spirocyclic precursor under controlled conditions . The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product . The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Quality control measures, such as NMR and HPLC analysis, are employed to verify the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Diazaspiro[3.5]nonane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic derivatives.
Applications De Recherche Scientifique
5,8-Diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,8-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites . This interaction can lead to changes in the biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
1159824-37-9 |
|---|---|
Formule moléculaire |
C7H15ClN2 |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
5,8-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7(3-1)6-8-4-5-9-7;/h8-9H,1-6H2;1H |
Clé InChI |
QWJBOMMRDYEIHJ-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNCCN2.Cl.Cl |
SMILES canonique |
C1CC2(C1)CNCCN2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)
![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)


![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)
![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)

![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)




